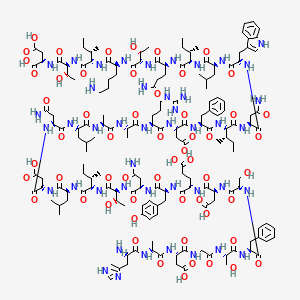![molecular formula C25H29N7O2 B10827804 2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)
2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SYN-DFCI-00114 is a synthetic compound known for its potent inhibitory effects on specific protein kinases. It is structurally identified as 2-((4-((3S,5R)-3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl)amino)-9-methyl-5,7-dihydro-6H-benzo[d]pyrimido[4,5-f][1,3]diazepin-6-one .
Preparation Methods
The synthetic route typically includes the following steps :
Formation of the core structure: The core structure of SYN-DFCI-00114 is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional group introduction: Various functional groups, such as the dimethylpiperazinyl and methoxyphenyl groups, are introduced through nucleophilic substitution and other organic reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.
Industrial production methods for SYN-DFCI-00114 would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
SYN-DFCI-00114 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups.
Coupling reactions: These reactions are used to assemble the final structure of SYN-DFCI-00114 from its intermediate components.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SYN-DFCI-00114 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a probe to study the activity of specific protein kinases and their role in various biochemical pathways.
Biology: The compound is employed in cellular assays to investigate the effects of kinase inhibition on cell signaling and function.
Medicine: SYN-DFCI-00114 is being explored as a potential therapeutic agent for the treatment of cancers that are driven by aberrant kinase activity.
Industry: The compound’s inhibitory properties make it a valuable tool in the development of new drugs and therapeutic strategies.
Mechanism of Action
SYN-DFCI-00114 exerts its effects by inhibiting the activity of specific protein kinases, particularly TNK2/ACK1 . It functions as a type I ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts downstream signaling pathways that are essential for tumor cell growth and survival, leading to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
SYN-DFCI-00114 is unique in its high selectivity and potency for TNK2/ACK1 compared to other similar compounds . Some similar compounds include:
ALV-04-019-01: Targets IKZF2/4.
ALW-II-49-7: Targets DDR2.
BJG-03-025: Targets FAK.
BJP-06-005-3: Targets PIN1.
These compounds share similar inhibitory mechanisms but differ in their specific targets and applications. SYN-DFCI-00114’s unique structure and selectivity make it a valuable tool for studying TNK2/ACK1-related pathways and developing targeted therapies.
Properties
Molecular Formula |
C25H29N7O2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one |
InChI |
InChI=1S/C25H29N7O2/c1-14-5-7-18-20(9-14)29-25(33)30-21-11-26-24(31-23(18)21)28-19-8-6-17(10-22(19)34-4)32-12-15(2)27-16(3)13-32/h5-11,15-16,27H,12-13H2,1-4H3,(H,26,28,31)(H2,29,30,33) |
InChI Key |
YEUMCRKFUPOKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)C5=C(C=C(C=C5)C)NC(=O)N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)
![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)

![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)
![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)
![(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)


![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)

![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)
![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)
![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)
